3-[(4-Fluorophenyl)iminomethyl]phenol
Description
Significance of Schiff Bases as Versatile Ligands and Organic Compounds in Chemical Research
Schiff bases are of considerable interest in chemical research due to their synthetic accessibility and diverse applications. They are widely recognized for their role as versatile ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. These metal complexes have found utility in catalysis, materials science, and as therapeutic agents. Furthermore, the imine bond is a key structural motif in many biologically active molecules and pharmaceutical intermediates.
Role of Fluorine Substitution in Modulating Electronic Properties and Reactivity of Organic Molecules
The incorporation of fluorine atoms into organic molecules can profoundly influence their physical, chemical, and biological properties. Fluorine is the most electronegative element, and its presence can alter a molecule's electronic distribution, acidity, basicity, and metabolic stability. In the context of fluorinated Schiff bases, the fluorine atom on the phenyl ring can modulate the electronic properties of the entire molecule, impacting its reactivity, coordination ability, and potential biological activity.
Overview of 3-[(4-Fluorophenyl)iminomethyl]phenol within the Context of Fluorinated Phenolic Imine Chemistry and its Research Significance
The compound this compound belongs to the family of fluorinated phenolic Schiff bases. Its structure suggests a synthesis from the condensation of 3-hydroxybenzaldehyde and 4-fluoroaniline. A 2022 study on fluorinated imines highlighted the synthesis of similar compounds through the reaction of 3-hydroxybenzaldehyde with various fluorinated anilines, supporting this likely synthetic pathway. nih.gov
While specific research dedicated to this compound is not publicly available, its structural similarity to other well-studied Schiff bases suggests potential areas of research interest. These could include its use as a ligand for the formation of novel metal complexes with catalytic or biological properties, or as an intermediate in the synthesis of more complex organic molecules. However, without experimental data, any discussion of its specific properties or research significance remains speculative.
The following table provides the basic chemical identifiers for this compound, as collated from chemical supplier databases.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1653959-48-8 |
| Molecular Formula | C₁₃H₁₀FNO |
| Molecular Weight | 215.22 g/mol |
Due to the absence of published research, detailed data tables on crystallographic, spectroscopic, or other experimental findings for this compound cannot be provided at this time.
Structure
3D Structure
Properties
IUPAC Name |
3-[(4-fluorophenyl)iminomethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c14-11-4-6-12(7-5-11)15-9-10-2-1-3-13(16)8-10/h1-9,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMABNWXQUYPGFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Crystallographic Structural Elucidation of Fluorinated Phenolic Imines
Vibrational Spectroscopy Characterization
Raman Spectroscopy for Complementary Vibrational Mode Analysis
Raman spectroscopy offers a valuable complement to infrared (IR) spectroscopy for analyzing the vibrational modes of 3-[(4-Fluorophenyl)iminomethyl]phenol. While direct Raman spectra for this specific compound are not widely published, data from analogous fluorinated phenolic imines and related structures allow for a reliable assignment of the principal vibrational modes.
Key Raman-active vibrations for this molecule are expected in several distinct regions of the spectrum. The stretching vibration of the imine (C=N) bond, a characteristic feature of Schiff bases, typically appears as a strong band in the 1600-1630 cm⁻¹ range. The precise position of this band can be influenced by the electronic effects of the substituents on the aromatic rings.
The aromatic C-C stretching vibrations from both the phenol (B47542) and fluorophenyl rings are expected to produce a series of bands between 1400 cm⁻¹ and 1600 cm⁻¹. The C-F stretching vibration of the fluorophenyl group is anticipated to be found in the 1200-1250 cm⁻¹ region. Furthermore, the phenolic C-O stretching mode is typically observed around 1250-1300 cm⁻¹. The in-plane and out-of-plane bending vibrations of the C-H bonds on the aromatic rings will contribute to the fingerprint region of the spectrum, generally below 1300 cm⁻¹.
Interactive Data Table: Expected Raman Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Imine (C=N) Stretch | 1600-1630 | Strong |
| Aromatic C-C Stretch | 1400-1600 | Medium-Strong |
| C-F Stretch | 1200-1250 | Medium |
| Phenolic C-O Stretch | 1250-1300 | Medium |
| Aromatic C-H Bend | < 1300 | Variable |
Electronic Spectroscopy for Conjugation and Electronic Transitions
Electronic spectroscopy provides insights into the conjugated π-system and the electronic transitions within the this compound molecule.
The UV-Vis absorption spectrum of this compound is characterized by absorption bands that arise from π→π* and n→π* electronic transitions within the molecule's chromophores. The conjugated system, which extends across the phenolic ring, the imine bridge, and the fluorophenyl ring, is responsible for the principal absorption bands.
Typically, Schiff bases of this nature exhibit two main absorption bands. The first band, appearing at a higher energy (shorter wavelength), is attributed to the π→π* transition of the aromatic rings. The second, lower-energy band (longer wavelength) is associated with the π→π* transition of the entire conjugated imine system. The n→π* transition, originating from the non-bonding electrons of the imine nitrogen, is generally weaker and may be obscured by the more intense π→π* bands. The position and intensity of these bands can be influenced by the solvent polarity.
For this compound, the absorption maxima are expected to be in the ultraviolet and near-visible regions of the spectrum.
Interactive Data Table: Expected UV-Vis Absorption Data for this compound
| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |
| π→π* (Aromatic) | ~250-280 | High |
| π→π* (Conjugated System) | ~320-360 | High |
| n→π* (Imine) | ~400-450 | Low |
While many Schiff bases are not strongly fluorescent, certain derivatives can exhibit emission upon excitation at an appropriate wavelength. The fluorescence properties of this compound are dependent on factors such as the rigidity of the molecule, the nature of the solvent, and the potential for excited-state intramolecular proton transfer (ESIPT).
In non-polar solvents, fluorinated phenolic imines may exhibit dual emission, which can be attributed to the excited-state intramolecular charge transfer (ESICT) and ESIPT states. The presence of the hydroxyl group in the ortho or para position to the imine is often associated with ESIPT, leading to a large Stokes shift. For this compound, with the hydroxyl group in the meta position, the fluorescence behavior may differ. Any observed fluorescence would likely originate from the π→π or π→n transitions of the conjugated system.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for the definitive structural elucidation of this compound, providing detailed information about the proton and carbon environments within the molecule.
The ¹H NMR spectrum of this compound provides characteristic signals for the protons in different chemical environments. The imine proton (-CH=N-) is expected to appear as a sharp singlet in the downfield region, typically between δ 8.0 and 9.0 ppm. The exact chemical shift is sensitive to the electronic environment and solvent effects.
The aromatic protons on the phenolic and fluorophenyl rings will resonate in the region of δ 6.5 to 8.0 ppm. The coupling patterns of these protons provide valuable information for their assignment. The protons on the 4-fluorophenyl ring are expected to appear as two doublets of doublets due to coupling with each other and with the fluorine atom. The protons on the 3-hydroxyphenyl ring will exhibit a more complex splitting pattern due to their meta and para relationships. The phenolic hydroxyl proton (-OH) will appear as a broad singlet, and its chemical shift can vary significantly depending on the solvent and concentration.
Interactive Data Table: Expected ¹H NMR Chemical Shifts for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Imine (-CH=N-) | 8.0 - 9.0 | Singlet |
| Aromatic (Ar-H) | 6.5 - 8.0 | Multiplet |
| Phenolic (-OH) | Variable | Broad Singlet |
The ¹³C NMR spectrum provides information on all the unique carbon atoms in this compound. The imine carbon (-C=N-) is a key diagnostic signal and is expected to resonate in the downfield region, typically between δ 150 and 165 ppm.
The aromatic carbons will appear in the range of δ 110 to 160 ppm. The carbon atom attached to the fluorine (C-F) will exhibit a large one-bond coupling constant (¹JC-F), resulting in a doublet. The carbon attached to the hydroxyl group (C-OH) and the carbon attached to the imine group will also have distinct chemical shifts. The remaining aromatic carbons will have chemical shifts influenced by the substituents and their positions on the rings.
Interactive Data Table: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
| Imine (-C=N-) | 150 - 165 |
| Aromatic (C-F) | 155 - 165 (as a doublet) |
| Aromatic (C-OH) | 150 - 160 |
| Aromatic (Ar-C) | 110 - 140 |
Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Characterization
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an exceptionally powerful and precise analytical technique for the structural elucidation of fluorine-containing compounds such as this compound. nih.govrsc.org The utility of ¹⁹F NMR stems from several key properties of the ¹⁹F nucleus. It has a nuclear spin of ½ and is 100% naturally abundant, making it a highly sensitive nucleus for NMR experiments, approaching the sensitivity of proton (¹H) NMR. nih.govwikipedia.org Furthermore, the ¹⁹F nucleus exhibits a very large chemical shift dispersion, meaning that small changes in the local electronic environment of the fluorine atom result in significant changes in its resonance frequency. wikipedia.orgbiophysics.org This high sensitivity makes ¹⁹F NMR an ideal tool for probing the specific molecular environment of the fluorine atom within a molecule. biophysics.org
In the context of this compound, the single fluorine atom is attached to a phenyl ring, placing it in an aromatic environment. The chemical shift of this fluorine atom provides direct insight into the electronic effects exerted by the iminomethylphenol substituent. The typical chemical shift range for fluorine atoms attached to an aromatic ring (Ar-F) is broad, generally falling between +80 to +170 ppm relative to CFCl₃, although specific values are highly dependent on the other substituents on the ring. ucsb.eduresearchgate.net The electron density at the fluorine-bearing carbon, influenced by the inductive and resonance effects of the para-substituent, is the primary determinant of the observed chemical shift.
The ¹⁹F NMR spectrum for this compound is expected to show a single resonance, as there is only one fluorine atom in the molecule. However, this resonance will be split into a complex multiplet due to spin-spin coupling with the neighboring protons on the fluorophenyl ring. Specifically, the fluorine atom will couple with the two chemically equivalent ortho-protons (protons on carbons adjacent to the fluorine-bearing carbon) and the two chemically equivalent meta-protons (protons on carbons two bonds away). This results in characteristic coupling constants:
³JHF (ortho-coupling): Coupling between the fluorine and the ortho-protons across three bonds.
⁴JHF (meta-coupling): Coupling between the fluorine and the meta-protons across four bonds.
These coupling constants provide valuable structural information and help confirm the substitution pattern of the aromatic ring. nih.govwikipedia.org The resulting signal often appears as a triplet of triplets, though it can be more complex depending on the relative magnitudes of the coupling constants.
Detailed analysis of the ¹⁹F NMR spectrum provides a unique electronic fingerprint of the molecule. The precise chemical shift indicates the degree of electron-withdrawing or electron-donating character of the entire 3-(iminomethyl)phenol (B14608752) substituent as experienced from the fluorine's perspective.
Interactive Table: Representative ¹⁹F NMR Data
The following table presents representative data for the characterization of the fluorine environment in this compound, based on typical values for para-substituted fluorobenzene (B45895) derivatives.
Computational and Theoretical Investigations of 3 4 Fluorophenyl Iminomethyl Phenol and Its Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries
Density Functional Theory (DFT) has become a important method in quantum chemistry for studying the electronic structure of molecules. It allows for the accurate calculation of optimized molecular geometries and various electronic properties. For Schiff bases like 3-[(4-Fluorophenyl)iminomethyl]phenol, DFT calculations provide a foundational understanding of their structural and electronic characteristics.
In a study on a similar compound, (E)-2-[((4-fluorophenyl)imino)methyl]-4-nitrophenol, DFT was employed to calculate the optimized geometry. researchgate.net These calculations are essential for obtaining a theoretical representation of the molecule's three-dimensional structure in its ground state. The optimized geometry provides data on bond lengths, bond angles, and dihedral angles, which can be compared with experimental results from techniques like X-ray crystallography. nih.gov
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, a key component of the total electronic energy, while the basis set is a set of mathematical functions used to build the molecular orbitals.
For Schiff base compounds, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been shown to provide reliable results. researchgate.netnih.govresearchgate.netnih.govinpressco.comresearchgate.netscirp.orgscienceopen.com This functional incorporates a portion of the exact exchange energy from Hartree-Fock theory, which improves the accuracy of the calculations.
The choice of basis set is also critical. A commonly employed basis set for organic molecules containing first- and second-row atoms is the 6-31G(d,p) basis set. researchgate.net This is a split-valence basis set that includes polarization functions (d for heavy atoms and p for hydrogen atoms) to allow for more flexibility in the description of the electron distribution. For more accurate calculations, larger basis sets like 6-311G(d,p) or 6-311++G(2d,2p) can be used. nih.govresearchgate.netscienceopen.com For molecules containing heavier elements, such as transition metals, the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential basis set is often utilized. researchgate.net
The following table summarizes some of the functionals and basis sets used in the study of Schiff bases and related compounds:
| Functional | Basis Set | Application |
| B3LYP | 6-31G(d,p) | Geometry optimization and electronic structure calculations for organic molecules. researchgate.net |
| B3LYP | 6-311G(d,p) | Higher accuracy geometry optimization and electronic property calculations. nih.gov |
| M06 | 6-311G(d,p) | A meta-hybrid functional often used for a broad range of chemical applications. |
| B3LYP | LANL2DZ | Used for calculations involving heavier atoms, such as in organometallic complexes. researchgate.net |
| B3LYP | 6-311++G(2d,2p) | A larger basis set with diffuse functions for better description of anions and weak interactions. researchgate.netscienceopen.com |
A significant application of DFT is the prediction of spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For instance, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra. researchgate.net This comparison helps in the assignment of the observed spectral bands to specific vibrational modes of the molecule.
In the study of (E)-2-[((4-fluorophenyl)imino)methyl]-4-nitrophenol, the theoretical IR spectrum was calculated using the B3LYP/6-31G(d,p) level of theory and compared with the experimental spectrum. researchgate.net Such comparisons often show good agreement, confirming the accuracy of the calculated molecular structure. nih.gov Discrepancies between calculated and experimental values can often be attributed to the fact that calculations are typically performed for a single molecule in the gas phase, while experiments are often conducted in the solid state where intermolecular interactions can influence the vibrational frequencies. researchgate.net
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Intramolecular Charge Transfer
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. numberanalytics.comyoutube.comlibretexts.orgslideshare.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. science.gov
For Schiff bases, FMO analysis reveals that the HOMO is often localized on the phenol (B47542) ring, while the LUMO is distributed over the imine group and the other aromatic ring. researchgate.netnih.gov This distribution of frontier orbitals suggests the possibility of intramolecular charge transfer (ICT) upon electronic excitation, where an electron is promoted from the HOMO to the LUMO. researchgate.netnih.govscispace.com This ICT character is a key feature of many Schiff bases and is responsible for their interesting photophysical properties.
The table below presents a hypothetical set of FMO data for a Schiff base derivative, illustrating the typical energy levels and the resulting energy gap.
| Parameter | Energy (eV) |
| EHOMO | -6.20 |
| ELUMO | -2.13 |
| Energy Gap (ΔE) | 4.07 |
The HOMO-LUMO energy gap is directly correlated with the stability and reactivity of a molecule. nih.govnih.govresearchgate.net A large energy gap implies high stability and low reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and can be more easily polarized. nih.govresearchgate.net
Global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies to quantify the reactivity of a molecule. Chemical hardness is a measure of the resistance to charge transfer, and it is directly proportional to the HOMO-LUMO gap.
Natural Bond Orbital (NBO) Analysis for Understanding Hyperconjugation and Electron Delocalization
Natural Bond Orbital (NBO) analysis is a computational technique used to study the interactions between filled and vacant orbitals within a molecule. rsc.orgresearchgate.net It provides a detailed picture of the electron delocalization and hyperconjugative interactions that contribute to the stability of the molecule.
Molecular Electrostatic Potential (MEP) Mapping for Active Site Prediction
The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. nih.govresearchgate.netresearchgate.netnih.govnih.gov It is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map is color-coded, with red regions indicating negative electrostatic potential (electron-rich areas) and blue regions indicating positive electrostatic potential (electron-poor areas). Green regions represent areas of neutral potential.
For Schiff bases, the MEP map typically shows that the most negative potential is located around the phenolic oxygen and the imine nitrogen atoms, making these sites susceptible to electrophilic attack. researchgate.net The hydrogen atoms, particularly the phenolic proton, are characterized by positive electrostatic potential, indicating that they are the most likely sites for nucleophilic attack. By identifying these reactive sites, the MEP map provides valuable information for understanding the intermolecular interactions and the chemical reactivity of the molecule. researchgate.net
Prediction and Quantification of Nonlinear Optical (NLO) Properties
Computational chemistry provides a powerful framework for the prediction and quantification of the Nonlinear Optical (NLO) properties of molecules, offering insights into their potential for optoelectronic applications. For this compound and its derivatives, theoretical investigations, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are crucial for elucidating their NLO response. These studies calculate key parameters such as the electric dipole moment (μ), linear polarizability (α), and, most importantly, the first (β) and second (γ) hyperpolarizabilities, which quantify the NLO behavior of the material. digitellinc.com
The NLO response in organic molecules, particularly Schiff bases like this compound, is often governed by an intramolecular charge transfer (ICT) mechanism. The structure of these molecules, typically featuring electron-donating and electron-accepting groups connected by a π-conjugated bridge, facilitates this charge transfer upon excitation, leading to significant NLO effects. frontiersin.org The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical factor; a smaller HOMO-LUMO gap generally correlates with enhanced polarizability and hyperpolarizability, indicating a more pronounced NLO response. researchgate.netresearchgate.net
Computational studies on structurally similar Schiff bases demonstrate the profound impact of molecular structure and environment on NLO properties. For instance, investigations into derivatives like 3-(((2-methyl-4-nitrophenyl)imino)methyl)phenol (MMP) and 3-(((2,4-dinitrophenyl)imino)methyl)phenol (DMP) have shown that their NLO properties are significant and can be modulated by the solvent environment. researchgate.net Low energy gaps calculated for these systems suggest their potential as organic semiconductors. researchgate.net
The first hyperpolarizability (β) is a key metric for second-order NLO materials. Theoretical calculations for related Schiff bases have yielded β values many times greater than that of urea (B33335), a standard reference material for NLO studies. digitellinc.com For example, a computational analysis of 4-(((4-((4-nitrobenzylidene)amino)phenyl)imino)methyl)phenol (4-NBP) showed a first hyperpolarizability 27 times higher than that of urea when calculated at the same level of theory. digitellinc.com Similarly, the second hyperpolarizability (γ), which relates to third-order NLO effects, was found to be 124 times higher than urea's for the same compound. digitellinc.com These findings underscore the potential of this class of compounds in NLO applications. The strategic placement of electron-withdrawing groups, such as the nitro group (NO2), can significantly enhance these properties. digitellinc.comnih.gov
The table below presents representative theoretical data for NLO properties of Schiff base derivatives structurally related to this compound, illustrating the magnitude of their NLO response compared to a standard reference.
| Compound | First Hyperpolarizability (β) relative to Urea | Second Hyperpolarizability (γ) relative to Urea | Computational Method |
|---|---|---|---|
| 4-(((4-((2-nitrobenzylidene)amino)phenyl)imino)methyl)phenol (2-NBP) | 6x | 80x | B3LYP/6-31G(d,p) |
| 4-(((4-((3-nitrobenzylidene)amino)phenyl)imino)methyl)phenol (3-NBP) | 17x | 102x | B3LYP/6-31G(d,p) |
| 4-(((4-((4-nitrobenzylidene)amino)phenyl)imino)methyl)phenol (4-NBP) | 27x | 124x | B3LYP/6-31G(d,p) |
Data sourced from a computational study by Ebube et al. digitellinc.com
Quantitative Structure-Activity Relationship (QSAR) Studies for Electronic Property Influence on Biological/Catalytic Activity
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological or catalytic activity. mdpi.com For this compound and its derivatives, QSAR studies are instrumental in predicting their potential as therapeutic agents or catalysts by linking their computed electronic properties to specific activities. sysrevpharm.org The fundamental principle is that variations in the structural and electronic features of molecules are responsible for the differences observed in their biological actions. sysrevpharm.org
In a typical QSAR study, a set of molecular descriptors is calculated for each compound in a series. For phenolic compounds and Schiff bases, these descriptors often include quantum chemical parameters derived from DFT calculations, such as the energy of the HOMO (EHOMO), the energy of the LUMO (ELUMO), the HOMO-LUMO energy gap (ΔE), dipole moment (μ), heat of formation (Hf), electrophilicity index, and chemical hardness and softness. nih.govresearchgate.net These electronic descriptors quantify the molecule's reactivity, stability, and intermolecular interaction potential.
These calculated descriptors are then used as independent variables in statistical models, such as multiple linear regression (MLR), to predict a dependent variable, which is the experimentally measured biological activity (e.g., antioxidant capacity, antimicrobial IC50 value). mdpi.comresearchgate.net For example, in QSAR studies of phenolic antioxidants, parameters like the O-H bond dissociation enthalpy (BDE) and ionization potential (IP) have been shown to be critical descriptors, as they relate directly to the mechanisms of free radical scavenging. researchgate.net A successful QSAR model can be represented by a mathematical equation that quantitatively describes the relationship. researchgate.net
For derivatives of this compound, QSAR models could be developed to predict various activities. Given the phenolic moiety, antioxidant activity is a probable area of investigation. A QSAR model for antioxidant activity might reveal that a lower HOMO-LUMO gap and specific charge distributions increase the compound's ability to donate a hydrogen atom or an electron to neutralize free radicals. nih.gov Similarly, QSAR can be applied to predict other biological activities like anti-cancer, anti-HIV, or enzyme inhibition by identifying the key electronic features that govern the interaction between the molecule and a specific biological target. sysrevpharm.orgnih.gov The reliability and predictive power of these models are validated using statistical metrics like the correlation coefficient (R²) and cross-validation coefficient (Q² or r²cv). nih.govresearchgate.net
The table below lists common electronic descriptors used in QSAR studies and their general relevance to biological activity.
| Electronic Descriptor | Symbol | Relevance in QSAR |
|---|---|---|
| Energy of Highest Occupied Molecular Orbital | EHOMO | Relates to the ability to donate electrons; important for antioxidant activity and interactions with electrophilic sites. |
| Energy of Lowest Unoccupied Molecular Orbital | ELUMO | Relates to the ability to accept electrons; important for interactions with nucleophilic sites. |
| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and stability; a smaller gap often implies higher reactivity. |
| Dipole Moment | μ | Reflects the polarity of the molecule, influencing solubility and binding to polar receptors. |
| Chemical Hardness | η | Measures resistance to change in electron distribution; related to the stability of the molecule. |
| Electrophilicity Index | ω | Quantifies the electron-accepting capability; useful for predicting toxicity and reactivity. |
| Ionization Potential | IP | Energy required to remove an electron; directly related to electron-donating antioxidant mechanisms. |
Coordination Chemistry of Fluorinated Phenolic Imine Ligands and Their Metal Complexes
Synthesis and Characterization of Metal Complexes with 3-[(4-Fluorophenyl)iminomethyl]phenol and Analogues
The synthesis of metal complexes involving this compound and related Schiff bases is typically achieved by the reaction of the pre-synthesized ligand with a suitable metal salt in an alcoholic medium, often under reflux. nih.gov The resulting complexes are frequently solid precipitates that can be isolated, purified, and characterized using a suite of analytical and spectroscopic techniques. These methods include elemental analysis, Fourier-transform infrared (FTIR) spectroscopy, UV-Visible spectroscopy, and thermogravimetric analysis (TGA) to confirm the structure and composition of the new compounds. internationaljournalssrg.orgresearchgate.net
Researchers have successfully synthesized complexes of fluorinated phenolic imine ligands and their analogues with a variety of divalent and polyvalent transition metal ions. Studies have documented the formation of complexes with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). internationaljournalssrg.orgresearchgate.netnih.gov The synthesis generally involves a 1:2 metal-to-ligand molar ratio, although 1:1 ratios have also been observed, leading to complexes with varying stoichiometries. researchgate.netmdpi.com For instance, complexes of Co(II), Ni(II), and Cu(II) have been prepared with the Schiff base oligomer of 2-[(4-fluorophenyl) imino methylene] phenol (B47542). researchgate.net The choice of the metal ion is a critical factor that influences the geometry, electronic properties, and potential applications of the resulting coordination compound.
Table 1: Examples of Synthesized Metal Complexes with Analogous Schiff Base Ligands
| Metal Ion | Ligand Analogue | Observed Stoichiometry (Metal:Ligand) | Reference(s) |
| Cu(II) | 2-((Pyrazine-2-ylimino)methyl)phenol | 1:2 | mdpi.com |
| Co(II) | 2-((Pyrazine-2-ylimino)methyl)phenol | 1:2 | mdpi.com |
| Zn(II) | 2-((Pyrazine-2-ylimino)methyl)phenol | 1:2 | mdpi.com |
| Mn(II) | 2-((Pyrazine-2-ylimino)methyl)phenol | 1:1 | mdpi.com |
| Ni(II) | 2-((Pyrazine-2-ylimino)methyl)phenol | 1:1 | mdpi.com |
| Co(II) | Oligo-2-[(4-fluorophenyl)iminomethylene]phenol | N/A (Polymer) | researchgate.net |
| Ni(II) | Oligo-2-[(4-fluorophenyl)iminomethylene]phenol | N/A (Polymer) | researchgate.net |
Phenolic imine ligands like this compound are versatile chelators. Structural studies on analogous compounds, such as 4-Chloro-2-[(E)-(4-fluorophenyl)iminomethyl]phenol, confirm the presence of a strong intramolecular hydrogen bond between the phenolic oxygen and the imine nitrogen (O—H⋯N) in the free ligand. nih.gov Upon complexation, the phenolic proton is lost, and the ligand coordinates to the metal center through the deprotonated phenolic oxygen and the azomethine nitrogen atom. researchgate.netresearchgate.net This establishes the ligand as a bidentate chelator, utilizing its N, O donor atoms to form a stable chelate ring with the metal ion. nih.gov In some cases, depending on other functional groups present in the ligand structure, tridentate coordination is also possible. mdpi.comekb.eg The coordination is typically confirmed by spectroscopic methods; for example, in FTIR spectra, a shift in the C=N stretching frequency and the disappearance of the broad O-H band are indicative of chelation.
Structural Features of Metal Chelates: Proposed Geometries (e.g., Octahedral, Square Planar, Tetrahedral)
The geometry of the resulting metal chelate is dictated by the coordination number of the central metal ion and the nature of the ligands. For complexes derived from this compound and its analogues, several geometries have been proposed based on spectroscopic and magnetic data.
Octahedral Geometry: This is a common geometry for metal ions like Mn(II), Co(II), and Ni(II). internationaljournalssrg.orgresearchgate.net In these cases, the metal center is coordinated to two Schiff base ligands and often two solvent or water molecules, achieving a coordination number of six. For example, Mn(II) and Ni(II) complexes with a related Schiff base were found to have octahedral geometries with the formula [M(L)Cl(2H₂O)]·H₂O. mdpi.com
Square Planar Geometry: This geometry is frequently observed for Cu(II) complexes. internationaljournalssrg.org The d⁹ electronic configuration of Cu(II) makes it susceptible to Jahn-Teller distortion, often favoring a square planar arrangement.
Tetrahedral Geometry: Zn(II) complexes, having a d¹⁰ configuration, often adopt a tetrahedral geometry, as seen in complexes with various Schiff base ligands. nih.gov
The final structure is a result of a complex interplay between the electronic requirements of the metal ion, the steric bulk of the ligand, and the packing forces in the crystal lattice. nih.gov
Table 2: Proposed Geometries for Transition Metal Complexes with Phenolic Imine Ligands
| Metal Ion | Proposed Geometry | Coordination Number | Example Ligand System | Reference(s) |
| Mn(II) | Octahedral | 6 | 1-(3,5-bis(trifluoromethyl)phenyl)-4,4,4-trifluorobutane-1,3-dione | internationaljournalssrg.org |
| Co(II) | Octahedral | 6 | 2-((Pyrazine-2-ylimino)methyl)phenol | mdpi.com |
| Ni(II) | Octahedral | 6 | 1-(3,5-bis(trifluoromethyl)phenyl)-4,4,4-trifluorobutane-1,3-dione | internationaljournalssrg.org |
| Cu(II) | Square Planar | 4 | 1-(3,5-bis(trifluoromethyl)phenyl)-4,4,4-trifluorobutane-1,3-dione | internationaljournalssrg.org |
| Zn(II) | Tetrahedral | 4 | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | nih.gov |
Electronic and Magnetic Properties of the Formed Metal Complexes
The electronic and magnetic properties of these coordination compounds are of fundamental interest and are primarily determined by the d-electrons of the central transition metal ion. These properties are investigated using UV-Visible spectroscopy and magnetic susceptibility measurements.
UV-Visible spectra of the complexes show bands corresponding to both ligand-to-metal charge transfer (LMCT) and d-d electronic transitions. The d-d transitions are characteristic of the metal ion's geometry. For instance, the number and position of these bands can help distinguish between octahedral and tetrahedral environments for Co(II) or Ni(II) complexes. internationaljournalssrg.org
Magnetic susceptibility measurements provide insight into the number of unpaired electrons in the complex. For example, an iron(III) complex with a related N₂O₄-coordinating Schiff base was found to be in a high-spin state (S = 5/2) across a wide temperature range, as confirmed by its magnetic moment value. mdpi.com The magnetic properties are a direct consequence of the ligand field strength and the resulting splitting of the d-orbitals. rsc.org Furthermore, studies on oligomeric Schiff base complexes have explored their electrochemical properties, calculating HOMO-LUMO energy gaps which indicate their potential as semiconducting materials. researchgate.net
Stability and Reactivity Studies of Coordination Compounds
The stability of coordination compounds in solution is a critical parameter, often quantified by stability constants. Potentiometric studies on analogous systems, such as those involving 3-aminophenol, have been used to determine these constants. humanjournals.com The stability of complexes often follows the Irving-Williams series (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)), which relates the stability to the ionic radius and charge of the metal ion. humanjournals.com
Advanced Research Applications of Fluorinated Phenolic Imine Derivatives
Catalytic Applications in Organic Transformations
Phenolic imine compounds are effective ligands in coordination chemistry, capable of stabilizing transition metal centers to create active catalysts for various organic transformations. The electronic and steric properties of these ligands can be finely tuned to control catalytic activity and selectivity.
Fluorinated phenolic imine derivatives serve as crucial ancillary ligands for late transition metal catalysts, particularly those involving nickel (Ni) and palladium (Pd), in the field of olefin polymerization. mdpi.com These ligands, often classified as salicylaldimine-type ligands, coordinate with the metal center to form stable yet highly active complexes for the polymerization of olefins like ethylene. mdpi.com The resulting polyolefins are of significant commercial interest.
The general catalytic system consists of the phenolic imine ligand, a transition metal precursor (e.g., a Ni(II) or Pd(II) salt), and a co-catalyst, such as methylaluminoxane (B55162) (MAO), which activates the metal complex. mdpi.com The ligand framework stabilizes the active catalytic species, preventing decomposition while facilitating the coordination and insertion of monomer units to grow the polymer chain.
Table 1: Components of a Typical Olefin Polymerization Catalytic System
| Component | Example | Function |
|---|---|---|
| Ligand | 3-[(4-Fluorophenyl)iminomethyl]phenol | Stabilizes the metal center, influences catalytic activity and polymer properties. |
| Metal | Nickel(II), Palladium(II) | The active center for monomer coordination and insertion. |
| Co-catalyst | Methylaluminoxane (MAO) | Activates the metal-ligand pre-catalyst to form the active cationic species. |
| Monomer | Ethylene, α-olefins | The building block for the final polymer. |
The performance of transition metal catalysts in olefin polymerization is highly dependent on the design of the ancillary ligand. Structure-activity relationship (SAR) studies are critical for optimizing catalytic behavior. nih.govnih.gov For ligands like this compound, key structural features directly influence catalytic performance.
The fluorine substituent on the aniline (B41778) ring plays a significant electronic role. As a strongly electron-withdrawing group, it modulates the electron density at the metal center. This increased electrophilicity can enhance the catalyst's activity by promoting monomer coordination and insertion. mdpi.com Furthermore, the steric bulk provided by the ligand's framework around the metal center is a determining factor for the properties of the resulting polymer, such as molecular weight and degree of branching. mdpi.com By systematically modifying the ligand—for instance, by changing the position or type of substituent—researchers can fine-tune the catalyst to produce polymers with desired characteristics. mdpi.com
Table 2: Influence of Ligand Structure on Catalytic Performance
| Ligand Modification | Potential Effect on Catalysis | Rationale |
|---|---|---|
| Electron-withdrawing substituents (e.g., -F) | Increased catalytic activity | Enhances the electrophilicity of the metal center, facilitating monomer binding. |
| Bulky ortho-substituents | Higher polymer molecular weight | Steric hindrance slows down chain termination reactions relative to propagation. |
| Chelate ring size | Altered catalyst stability and activity | Affects the bite angle and geometric constraints at the metal center. |
Material Science and Advanced Optical Technologies
The conjugated system and the presence of specific functional groups in fluorinated phenolic imines make them promising materials for advanced optical and electronic applications. Their ability to respond to external stimuli like light and heat is of particular interest.
Organic Light-Emitting Diodes (OLEDs) are a dominant technology in the display industry, and ongoing research seeks new, efficient, purely organic emitter materials. arizona.edu Molecules like this compound are being investigated due to their inherent photophysical properties. The structure contains an electron-donating phenol (B47542) group and an electron-accepting imino-phenyl moiety, which can facilitate intramolecular charge transfer (ICT) upon excitation—a process often beneficial for emissive materials in OLEDs. researchgate.net
While many current high-efficiency OLEDs rely on heavy metal complexes or complex thermally activated delayed fluorescence (TADF) mechanisms, the development of novel fluorophores remains a key objective. arizona.edu Phenolic derivatives have been successfully incorporated into OLED devices, demonstrating their potential in this field. mdpi.com The fluorine substitution can enhance the stability and tune the emission wavelength of the material, making these compounds attractive for further exploration as emitters or hosts in OLED fabrication.
Table 3: Potential Role of this compound in OLEDs
| Property | Relevance to OLEDs |
|---|---|
| Conjugated Structure | Allows for electron delocalization, essential for charge transport and luminescence. |
| Intramolecular Charge Transfer (ICT) Potential | Can lead to efficient light emission. |
| Fluorine Substitution | May enhance electron injection/transport, improve material stability, and tune emission color. |
| Solution Processability | Potential for use in cost-effective, large-area device fabrication. |
Schiff bases derived from hydroxyl-substituted aldehydes, such as this compound, are well-known for exhibiting chromic behavior—changing color in response to heat (thermochromism) or light (photochromism). mdpi.comresearchgate.netmdpi.com This phenomenon is rooted in the ability of the molecule to undergo a reversible tautomeric transformation. researchgate.net
In its ground state, the compound typically exists in the phenol-imine (or enol-imine) form, which is stabilized by an intramolecular hydrogen bond between the phenolic hydrogen and the imine nitrogen. researchgate.net Upon absorbing thermal or photo energy, this proton can transfer from the oxygen to the nitrogen atom, resulting in the formation of the keto-amine (or cis-keto) tautomer. researchgate.net This change in molecular structure alters the electronic conjugation, leading to a change in the material's absorption spectrum and thus its visible color. This reversible process has been observed in both crystalline solid states and in various solutions. researchgate.netresearchgate.net
Table 4: Summary of Chromic Behavior in Phenolic Imines
| Phenomenon | Stimulus | Molecular Mechanism | Result |
|---|---|---|---|
| Thermochromism | Heat | Proton transfer from hydroxyl (O) to imine (N) | Color change (e.g., from yellow to red) |
| Photochromism | UV Light | Proton transfer from hydroxyl (O) to imine (N) | Color change (e.g., from colorless to colored) |
The stimuli-responsive nature of the photochromic and thermochromic properties of fluorinated phenolic imines opens up possibilities for their use in advanced optical technologies. Materials that can reversibly switch between two distinct states (e.g., different colors or absorption profiles) upon application of an external signal are the building blocks for various functional devices.
Potential applications include optical data storage, where information can be written and erased using light of different wavelengths. They could also be used as molecular switches in optical computing or as active components in "smart" windows that dynamically adjust their tint in response to temperature or sunlight. Furthermore, these materials could be integrated into novel display systems or used as sensors where a color change indicates a change in temperature. researchgate.net
Table 5: Applications of Chromic Phenolic Imine Derivatives
| Property | Potential Application | Device Function |
|---|---|---|
| Photochromism | Optical Data Storage | Writing/erasing data bits with light. |
| Photochromism | Molecular Switches | Controlling light transmission in optical circuits. |
| Thermochromism | Temperature Sensors | Providing a visual indication of temperature changes. |
| Thermo/Photochromism | Smart Displays / Inks | Creating dynamic, rewritable color images. |
Leveraging Extended π-π Interactions for Advanced Material Design
The incorporation of fluorine atoms into phenolic imine derivatives significantly influences their solid-state properties, particularly the formation of extended π-π stacking interactions. These non-covalent interactions are crucial in crystal engineering, dictating the molecular packing and influencing the material's electronic and optical properties. In fluorinated Schiff bases, the presence of the electronegative fluorine atom can modify the electron density of the aromatic rings, thereby modulating the nature and strength of π-π stacking.
Crystal structure analyses of various halo-functionalized crystalline Schiff base (imine) compounds have revealed that weak interactions, including off-set π-π stacking, play a significant role in stabilizing the crystal packing. nih.gov The presence of consecutive red and blue triangular regions on the Hirshfeld surface analysis around the aromatic rings is indicative of these π-π stacking interactions. nih.gov For instance, in the crystal packing of compounds like (E)-2-methoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (MFIP), off-set π-π stacking interactions are a main feature. nih.gov The ability to engineer these interactions by strategic placement of fluorine substituents opens avenues for designing advanced materials with tailored properties, potentially for applications in nonlinear optics (NLO) and other areas of material science. nih.govresearchgate.net The extended conjugation and intramolecular charge transfer, influenced by fluorine substitution, can lead to larger values of linear polarizability and second-order hyperpolarizability, which are desirable for NLO applications. nih.gov
In Vitro Biological Activity Investigations and Mechanistic Studies
Antifungal Efficacy against Specific Fungal Strains and Proposed Mechanisms (e.g., Cell Wall Disruption)
Fluorinated phenolic imine derivatives have demonstrated notable antifungal activity against various fungal strains, including clinically relevant species like Candida albicans. frontiersin.orgmdpi.com The structure of the Schiff base is fundamental to its biological function, and the inclusion of fluorine atoms can significantly enhance its antifungal potency. frontiersin.org This enhancement is often attributed to fluorine's ability to alter physicochemical properties such as lipophilicity, which can improve the compound's ability to penetrate fungal cell membranes. frontiersin.org
One of the proposed mechanisms for the antifungal action of these compounds is the disruption of the fungal cell wall, primarily through the inhibition of ergosterol (B1671047) biosynthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion compromises membrane integrity, leading to cell leakage and death. Studies on various Schiff base derivatives have shown that they can inhibit ergosterol biosynthesis in a concentration-dependent manner. nih.gov For example, certain pyrimidine (B1678525) ring-containing Schiff base derivatives have shown potent activity against both fluconazole-susceptible and resistant C. albicans isolates, with evidence pointing towards ergosterol biosynthesis inhibition as a key mechanism. nih.gov The presence of fluorine substituents on the phenolic ring can modulate this bioactivity, highlighting the importance of structural modifications in designing effective antifungal agents. frontiersin.org
| Compound/Derivative Class | Fungal Strain(s) | Observed Activity/Mechanism |
| Fluorinated Phenol Pyridine Schiff Bases | Yeasts (e.g., Candida sp.) | Antifungal activity modulated by the number and position of fluorine substitutions on the phenolic ring. frontiersin.org |
| Pyrimidine Ring-Containing Schiff Bases | Candida albicans (susceptible and resistant strains) | Potent antifungal activity; inhibition of ergosterol biosynthesis. nih.gov |
| Isoniazid-derived Fluorinated Schiff Bases | C. albicans | Marked activity against C. albicans. mdpi.com |
Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria and Associated Mechanisms (e.g., Enzyme Inhibition, Membrane Disruption)
Fluorinated imines, including this compound, have emerged as a significant class of compounds in the search for new antibacterial agents, showing efficacy against both Gram-positive and Gram-negative bacteria. researchgate.netnih.govmdpi.com These compounds are of particular interest for their potential to combat opportunistic bacterial strains that have developed resistance to conventional antibiotics. nih.govmdpi.com The antibacterial effect is highly dependent on the specific structural modifications of the molecule, including the nature and position of substituents on the aromatic rings. mdpi.com
The mechanisms underlying the antibacterial action of phenolic compounds and their derivatives are multifaceted. They can interact with various sites on the bacterial cell due to the presence of hydroxyl groups. nih.gov Potential mechanisms include:
Enzyme Inhibition: A primary mode of action involves the inhibition of essential bacterial enzymes. For instance, certain fluorinated aldimines have been identified as potent inhibitors of ecKAS III (β-ketoacyl-ACP synthase III), a key enzyme in the bacterial fatty acid synthesis pathway. mdpi.com
Membrane Disruption: Phenolic compounds can penetrate the lipid bilayer of the bacterial cell membrane, disrupting its barrier function. This can lead to increased permeability, leakage of intracellular components, and ultimately, cell death. nih.govfrontiersin.org The lipophilicity of the compound, often increased by fluorination, plays a crucial role in this process. biotechniques.com
Inhibition of Nucleic Acid Synthesis: Some phenolic derivatives may interfere with the synthesis of bacterial DNA and RNA. nih.gov
Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, are often more susceptible to these compounds than Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. frontiersin.orgresearchgate.net The outer membrane of Gram-negative bacteria provides an additional barrier that can limit the penetration of antimicrobial agents. researchgate.net
| Bacterial Type | Example Species | General Susceptibility | Proposed Mechanisms |
| Gram-Positive | Staphylococcus aureus, Bacillus subtilis | Generally more sensitive | Enzyme inhibition, Membrane disruption mdpi.comnih.govfrontiersin.org |
| Gram-Negative | Escherichia coli, Pseudomonas aeruginosa | Often less sensitive due to outer membrane barrier | Enzyme inhibition, Membrane disruption mdpi.comfrontiersin.orgresearchgate.net |
Enzyme Inhibition Studies (e.g., ATP Synthase Inhibition)
The incorporation of fluorine into organic molecules provides a powerful tool for designing potent and specific enzyme inhibitors. unl.eduresearchgate.net Fluorine's high electronegativity and small size allow it to act as a bioisostere for hydrogen or a hydroxyl group, while significantly altering the electronic properties of the molecule. researchgate.net This can lead to enhanced binding affinity for the enzyme's active site or can facilitate mechanism-based inhibition, where the fluorinated compound is processed by the enzyme to a reactive species that covalently modifies and inactivates it. unl.eduresearchgate.net
Fluorinated compounds can inhibit enzymes through various modes, including competitive, non-competitive, and mixed inhibition. rroij.com In competitive inhibition, the fluorinated molecule competes with the natural substrate for the active site, with the fluorine atom often enhancing binding through favorable hydrophobic or halogen bonding interactions. rroij.com Non-competitive inhibitors bind to allosteric sites, inducing conformational changes that modulate the enzyme's activity. rroij.com
Molecular Docking Investigations to Predict Ligand-Target Interactions
Molecular docking is a computational technique extensively used in drug discovery to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target macromolecule, typically a protein or enzyme. ekb.eg This in silico approach provides valuable insights into the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. bas.bgresearchgate.net
For fluorinated phenolic imine derivatives, molecular docking studies are instrumental in elucidating their mechanism of action at a molecular level. By docking these compounds into the active sites of known antibacterial or antifungal targets, researchers can identify key amino acid residues involved in the binding and rationalize the observed biological activities. ekb.egnih.gov For example, docking studies of imine-linked triazole hybrids have been used to understand their efficacy against enzymes from E. coli and S. aureus. nih.gov
The results from docking simulations, often expressed as a binding energy or docking score, can help to:
Identify potential biological targets for a novel compound. bas.bg
Explain the structure-activity relationships observed in a series of compounds.
Guide the rational design of more potent and selective inhibitors by suggesting structural modifications that could enhance binding affinity.
Docking studies have supported the hypothesis that the biological activity of Schiff bases is linked to their ability to interact with specific enzyme targets. For instance, the inhibition of ergosterol biosynthesis by antifungal Schiff bases has been corroborated by docking these compounds into the active site of the target enzyme, lanosterol (B1674476) 14α-demethylase. nih.gov
Structure-Bioactivity Relationship Studies: Impact of Fluorine and Other Substituents on Biological Potency
The biological potency of phenolic imine derivatives is profoundly influenced by the nature and position of substituents on their aromatic rings. Structure-bioactivity relationship (SAR) studies are crucial for optimizing these molecules into effective therapeutic agents. The introduction of a fluorine atom, in particular, has significant and often predictable effects on a molecule's properties. mdpi.comsci-hub.st
Impact of the Fluorine Substituent:
Increased Lipophilicity: Aromatic fluorination generally increases the lipophilicity of a compound. biotechniques.comsci-hub.st This can enhance its ability to cross biological membranes, such as the bacterial cell wall or fungal cell membrane, thereby increasing bioavailability at the target site. biotechniques.com
Electronic Effects: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect. mdpi.com This alters the electron distribution within the molecule, which can affect its binding affinity to target enzymes and receptors. researchgate.net
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and stable. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism at that position, increasing the compound's metabolic stability and half-life. researchgate.net
Conformational Effects: The fluorine atom is relatively small (similar in size to a hydrogen atom), so its introduction often does not cause significant steric hindrance. However, it can influence molecular conformation, which can be critical for optimal binding to a biological target. mdpi.com
Impact of Other Substituents: SAR studies on fluorinated imines have revealed that the position of the fluorine atom is critical. For instance, ortho-fluoro substituted aldimines were found to be more active antibacterials than their para-fluoro counterparts. mdpi.com Furthermore, the presence of other groups, whether electron-donating (e.g., -OCH3) or electron-withdrawing (e.g., -NO2, -Cl), can dramatically alter the biological activity. mdpi.comjocpr.com Electron-donating groups on the aniline ring have been shown to enhance the stability of metal complexes of Schiff bases, which can correlate with biological activity. researchgate.net Conversely, additional electron-withdrawing halogen substituents can also lead to highly active compounds. mdpi.com These studies underscore the importance of systematic structural modification to fine-tune the biological potency of fluorinated phenolic imines. frontiersin.orgmdpi.com
Future Perspectives and Emerging Research Directions for Fluorinated Phenolic Imines
Rational Design and Synthesis of Next-Generation Fluorinated Phenolic Imine Scaffolds for Tailored Properties
The future of fluorinated phenolic imines lies in the ability to precisely engineer their structures to achieve specific functions. Rational design, guided by a deep understanding of structure-activity relationships (SAR), is pivotal for developing next-generation scaffolds with tailored electronic, optical, and biological properties.
Key strategies in rational design include:
Systematic Fluorination: The position and number of fluorine atoms on the aromatic rings can be systematically varied to fine-tune the compound's properties. For instance, strategic fluorination can modulate the acidity of the phenolic proton and the basicity of the imine nitrogen, which is crucial for their coordination behavior and biological interactions. rsc.org
Bioisosteric Replacement: Fluorine and fluorinated motifs are often used as bioisosteres for other atoms or functional groups. mdpi.com This approach can be used to enhance desired properties like binding affinity to a biological target while reducing unwanted side effects.
Amphiphilicity Control: By incorporating fluorinated amino acids or other fluorinated building blocks, researchers can control the amphiphilic nature of the resulting molecules, promoting self-assembly into structured nanomaterials like hydrogels. rsc.org
The synthesis of these rationally designed molecules presents its own challenges and opportunities. While traditional condensation reactions are common, there is a growing need for more efficient and versatile synthetic methods. mdpi.comrsc.org Some fluorinated imines can be difficult to obtain through conventional routes, necessitating the development of novel protocols, such as the use of Schwartz's reagent for the synthesis of functionalized amines from fluoroacetamides, which can be seen as precursors or derivatives. rsc.orgnih.gov The development of synthetic pathways that allow for precise control over stereochemistry is also a critical area of focus, particularly for applications in asymmetric catalysis and pharmaceuticals. researchgate.netnih.gov
Table 1: Strategies for Tailoring Properties of Fluorinated Phenolic Imine Scaffolds
| Design Strategy | Targeted Property | Potential Application | Reference |
|---|---|---|---|
| Varying Fluorine Position/Number | Electronic properties (pKa), Lipophilicity | Drug design, Coordination chemistry | mdpi.com |
| Introducing Bulky Substituents | Steric hindrance, Solubility | Catalysis, Materials science | nih.gov |
| Incorporating Heterocyclic Moieties | Coordination sites, Biological activity | Anticancer agents, Sensors | beilstein-journals.org |
Exploration of Novel Coordination Architectures and Their Multifunctional Applications
Phenolic imines are excellent ligands due to the presence of both a phenolic oxygen and an imine nitrogen, which can act as bidentate donors to coordinate with a wide range of metal ions. xisdxjxsu.asia The introduction of fluorine into the ligand scaffold modifies the donor properties and can lead to the formation of novel coordination complexes with unique geometries and enhanced stability.
Future research will likely focus on:
Multinuclear Complexes: Designing ligands capable of bridging multiple metal centers to create multinuclear complexes. These architectures are of interest for their magnetic properties and potential applications in catalysis. researchgate.netresearchgate.net
Supramolecular Assemblies: Utilizing non-covalent interactions, in addition to coordination bonds, to construct complex supramolecular structures like metal-organic frameworks (MOFs) and coordination polymers. The fluorine atom's ability to participate in hydrogen bonding and other weak interactions is particularly relevant here.
Functional Materials: The resulting metal complexes of fluorinated phenolic imines are candidates for a variety of applications. For example, copper(II) complexes have shown potential as anticancer agents due to their ability to cleave DNA, while iron(III) complexes can act as corrosion inhibitors. The specific properties can be tuned by changing the metal ion and the substitution pattern on the imine ligand. nih.gov
Advanced Computational Modeling for Predictive Material Design and Biological Activity
Computational chemistry has become an indispensable tool for accelerating the discovery and development of new molecules. For fluorinated phenolic imines, advanced computational modeling offers a powerful approach to predict their properties and guide experimental efforts.
Key computational techniques and their applications include:
Density Functional Theory (DFT): DFT is widely used to calculate the geometric and electronic structures of these molecules. researchgate.netijcce.ac.ir It allows for the prediction of key parameters such as bond lengths, bond angles, frontier molecular orbital (HOMO-LUMO) energies, and molecular electrostatic potential (MEP) maps. nih.goviucr.orgnih.gov These calculations provide insights into the molecule's reactivity, stability, and spectroscopic properties. asianpubs.org The energy gap between the HOMO and LUMO, for instance, is a critical parameter for predicting a molecule's potential in nonlinear optical (NLO) applications. nih.govdigitellinc.com
Molecular Docking: This technique is used to predict the binding orientation and affinity of a ligand to the active site of a biological target, such as an enzyme or receptor. nih.govekb.eg For fluorinated phenolic imines, molecular docking can help identify potential biological targets and elucidate their mechanism of action, guiding the design of new therapeutic agents. unar.ac.idbas.bgresearchgate.net
Hirshfeld Surface Analysis: This method is used to analyze intermolecular interactions within a crystal structure. iucr.orgnih.gov It provides quantitative information about the types and relative importance of different non-covalent contacts, which is crucial for understanding the crystal packing and designing new crystalline materials.
Table 2: Application of Computational Methods to Fluorinated Phenolic Imines
| Computational Method | Predicted Properties | Relevance | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Optimized geometry, HOMO-LUMO gap, IR spectra, NLO properties | Chemical reactivity, Electronic applications, Spectroscopic characterization | nih.govresearchgate.netiucr.orgnih.gov |
| Molecular Docking | Binding affinity, Interaction modes with biological targets | Drug design, Enzyme inhibition studies | nih.govunar.ac.idbas.bg |
| Hirshfeld Surface Analysis | Intermolecular contacts, Crystal packing | Crystal engineering, Materials science | iucr.orgnih.gov |
Integration of Green Chemistry Principles in the Synthesis and Application of these Compounds
The growing emphasis on environmental sustainability is driving the adoption of green chemistry principles in the synthesis of chemical compounds. For fluorinated phenolic imines, this involves developing cleaner, more efficient, and less hazardous synthetic routes.
Emerging green synthesis strategies include:
Mechanochemistry: This solvent-free approach involves the manual or mechanical grinding of reactants. mdpi.com It has been successfully applied to the synthesis of fluorinated imines, often resulting in high yields in very short reaction times and eliminating the need for conventional, often toxic, organic solvents. nih.govnih.gov This method is noted for its simplicity and contribution to preventing environmental pollution. mdpi.com
Supercritical Carbon Dioxide (sc-CO₂): Supercritical CO₂ can be used as a green solvent and a promoter for the synthesis of imines. chemistryviews.org This method is advantageous because CO₂ is inexpensive, non-toxic, and non-flammable, and the product can be easily isolated by simply depressurizing the system. The reaction can even be autocatalytic, as the water produced during the condensation reacts with CO₂ to form carbonic acid, which catalyzes the reaction. chemistryviews.org
Aqueous-based Synthesis: The development of imine synthesis processes in water or with renewable, biodegradable solvents is a significant step forward. elsevierpure.com These methods operate under ambient conditions and can lead to rapid product formation, offering a safer and more environmentally friendly alternative to traditional methods that use flammable and toxic petroleum-derived solvents. elsevierpure.com
By integrating these green chemistry principles, the synthesis and application of fluorinated phenolic imines can become more economically viable and environmentally sustainable, paving the way for their broader use in various technological and biomedical fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
